2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
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Overview
Description
2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including potential anticancer properties .
Preparation Methods
The synthesis of 2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL typically involves multiple steps, starting from commercially available precursorsReaction conditions may involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its biological activities, including enzyme inhibition.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle control and apoptosis induction .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines. The uniqueness of 2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL lies in its specific structural features and its potent dual activity against cancer cells and CDK2 inhibition.
Properties
Molecular Formula |
C14H14ClN5O |
---|---|
Molecular Weight |
303.75 g/mol |
IUPAC Name |
2-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14ClN5O/c1-9-2-3-10(15)6-12(9)20-14-11(7-19-20)13(16-4-5-21)17-8-18-14/h2-3,6-8,21H,4-5H2,1H3,(H,16,17,18) |
InChI Key |
TVTSMNZCJKFDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCO |
Origin of Product |
United States |
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